4-Iodo-3-methoxy-N-methylaniline
Description
4-Iodo-3-methoxy-N-methylaniline (hypothetical structure: C₈H₁₀INO) is an aromatic amine derivative featuring an iodine atom at the 4-position, a methoxy group (-OCH₃) at the 3-position, and an N-methyl substituent. This combination of functional groups confers unique electronic and steric properties. The methoxy group, a strong electron donor via resonance, activates the aromatic ring toward electrophilic substitution, while the N-methyl group reduces basicity compared to primary amines. Although direct data for this compound are absent in the provided evidence, comparisons with structurally similar compounds allow inferences about its behavior .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-iodo-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 |
InChI Key |
JSWSDNQQOOJZCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)I)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the iodination of 3-methoxy-N-methylaniline.
Industrial Production Methods
In an industrial setting, the production of 4-Iodo-3-methoxy-N-methylaniline may involve large-scale iodination reactions under controlled conditions. The process would include the careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
4-Iodo-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 4-Iodo-3-methoxy-N-methylaniline with analogous compounds:
Electronic and Steric Effects
- Methoxy vs. Methyl Groups: The methoxy group in 4-Iodo-3-methoxy-N-methylaniline is a stronger electron donor than the methyl group in 4-Iodo-3-methylaniline, making the former more reactive in electrophilic substitutions. For example, methoxy activates the ring toward iodination or nitration, whereas methyl has a weaker inductive effect .
- Iodine vs. Nitro Groups: In 4-Iodo-3-nitroaniline, the nitro group (-NO₂) strongly deactivates the ring, contrasting with the electron-donating methoxy group. This difference significantly alters reactivity; nitro derivatives are more prone to reduction, while methoxy compounds may undergo demethylation or participate in Ullmann couplings .
Physicochemical Properties
- Physical State: The presence of iodine and methoxy groups likely increases molecular weight and melting point compared to non-halogenated analogs.
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO), whereas iodine may increase lipophilicity. This dual effect could make 4-Iodo-3-methoxy-N-methylaniline moderately soluble in both aqueous and organic phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
